![molecular formula C22H26N4O2S2 B2617904 N-[5-[2-(3-甲基苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺 CAS No. 392292-01-2](/img/structure/B2617904.png)

N-[5-[2-(3-甲基苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

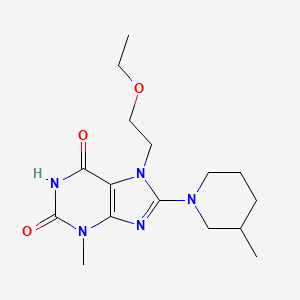

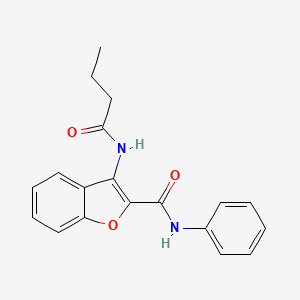

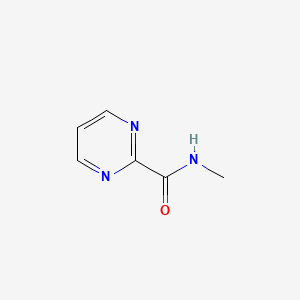

The compound is a complex organic molecule with several functional groups. It contains an adamantane moiety, which is a type of diamondoid and a common motif in pharmaceutical chemistry due to its high stability and unique geometric properties . The compound also contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (adamantane). The thiadiazole ring and the adamantane moiety would contribute to the rigidity of the molecule, while the aniline group could potentially participate in various chemical reactions .Chemical Reactions Analysis

Again, without specific literature, it’s hard to predict the exact chemical reactions this compound could undergo. The aniline group could potentially be involved in electrophilic substitution reactions, while the thiadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane moiety could potentially increase the lipophilicity of the compound, which could influence its solubility and permeability .科学研究应用

碳酸酐酶抑制

该化合物已被研究其对碳酸酐酶 (CA) 同工酶的抑制活性,这些同工酶参与了许多生理过程。研究表明,与给定化合物具有结构相似性的 1,3,4-噻二唑-磺酰胺衍生物可以由于它们与该酶利用较少的结合袋相互作用而选择性地抑制 CA 同工酶。这种选择性抑制特性使得这些化合物有望用于设计同工型选择性抑制剂,这些抑制剂可能对治疗青光眼、癫痫和某些类型的肿瘤等疾病有用 (Avvaru 等人,2010)。

抗病毒活性

金刚烷基取代的噻二唑衍生物对其对流感病毒的抗病毒活性进行了研究。一项研究利用微波辅助合成方法来制备带有金刚烷部分的化合物,然后评估它们对甲型和乙型流感病毒的抗病毒活性。这项研究确定了具有有效抑制作用的化合物,表明它们可用作流感病毒融合抑制剂 (Göktaş 等人,2012)。

非共价相互作用分析

金刚烷-1,3,4-噻二唑杂化衍生物已被合成并分析其晶体结构,揭示了对其非共价相互作用的重要见解。这种分析有助于理解它们生物活性的分子基础,并为设计具有优化特性的新化合物奠定了基础 (El-Emam 等人,2020)。

抗菌和抗炎活性

金刚烷基取代的噻二唑也被探索其潜在的抗菌和抗炎活性。由 1-金刚烷甲酰氯合成的化合物对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌白色念珠菌表现出有希望的活性。此外,某些衍生物表现出显着的抗炎活性,突出了它们作为治疗剂的潜力 (Kadi 等人,2007)。

作用机制

未来方向

属性

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S2/c1-13-3-2-4-17(5-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPSOSBFBDNWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2617823.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)

![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)

![N-(2-furylmethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2617843.png)